Antimicrobial Potency Against Colistin‑Resistant Acinetobacter baumannii: Direct Head‑to‑Head Comparison with p‑Coumaric and Ferulic Acids
In a 2025 study evaluating three cinnamic acid compounds against five colistin‑resistant A. baumannii clinical isolates, p‑methoxycinnamic acid (p‑MCA) demonstrated a MIC range of 512–128 µg/mL, positioning its potency intermediate between p‑coumaric acid (256–128 µg/mL) and ferulic acid (1024–512 µg/mL) [1]. Notably, p‑MCA's combination with colistin produced a synergistic effect, achieving a 128‑ to 16‑fold reduction in colistin MIC values, a magnitude comparable to that observed with p‑coumaric acid [1]. In biofilm inhibition assays, p‑MCA reduced biofilm formation by 77.5% against strong biofilm‑producing isolates and by 19.7% against moderate biofilm producers, while membrane permeability increased by 1.34‑fold at MIC concentrations (versus 1.9‑fold for p‑CA and 1.66‑fold for FA) [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 512–128 µg/mL |
| Comparator Or Baseline | p-Coumaric acid: 256–128 µg/mL; Ferulic acid: 1024–512 µg/mL |
| Quantified Difference | p-MCA exhibits 2‑ to 4‑fold higher potency than FA, and 0.5‑ to 1‑fold relative to p-CA |
| Conditions | Five colistin-resistant A. baumannii clinical isolates; broth microdilution method |
Why This Matters
For antimicrobial screening programs targeting multidrug‑resistant Gram‑negative pathogens, p‑methoxycinnamic acid provides a defined, intermediate‑potency benchmark that bridges the activity gap between hydroxylated and methoxylated‑hydroxylated analogs, enabling rational selection of lead scaffolds for adjuvant therapy development.
- [1] Korkut, A.; et al. Cinnamic Acid Compounds (p-Coumaric, Ferulic, and p-Methoxycinnamic Acid) as Effective Antibacterial Agents Against Colistin-Resistant Acinetobacter baumannii. Antibiotics 2025, 14, 71. View Source
